WP 1122 Achieves 100-Fold Higher Plasma 2-DG Exposure Compared to Equimolar 2-DG
In mice, oral administration of WP 1122 results in a maximum plasma concentration of 2-DG that is two orders of magnitude (100-fold) higher than that achieved with an equimolar dose of pure 2-DG [1].
| Evidence Dimension | Plasma 2-DG Cmax |
|---|---|
| Target Compound Data | Two orders of magnitude higher than 2-DG |
| Comparator Or Baseline | 2-Deoxy-D-glucose (2-DG) equimolar dose |
| Quantified Difference | ~100-fold increase |
| Conditions | Oral administration in mice; initial PK experiments |
Why This Matters
This increase directly translates to higher systemic drug exposure and may reduce dosing frequency or improve therapeutic index.
- [1] Priebe W, et al. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE. Neuro-Oncology. 2018;20(Suppl 6):vi86. View Source
